N-(3,4-Dichlorophenyl)sulfuric diamide
Description
N-(3,4-Dichlorophenyl)sulfuric diamide is a sulfamide derivative characterized by a 3,4-dichlorophenyl group attached to a sulfamide (-SO₂-NH₂) moiety.
Properties
Molecular Formula |
C6H6Cl2N2O2S |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
1,2-dichloro-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)10-13(9,11)12/h1-3,10H,(H2,9,11,12) |
InChI Key |
FRUDRFVYVQNPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)sulfuric diamide typically involves the reaction of 3,4-dichloroaniline with sulfuryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the desired sulfuric diamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfuric diamide to corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-Dichlorophenyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related molecules featuring dichlorophenyl or sulfamide/sulfonamide groups:
Key Research Findings
- Synthetic Challenges : Sulfamide derivatives often require controlled reaction conditions to avoid side products, as seen in the synthesis of related compounds like N-(3,4-dichlorophenyl)methanesulfonamide (81% yield under optimized conditions) .
Data Tables from Supporting Evidence
Table 1: NMR Data for Dichlorophenyl-Containing Compounds (Adapted from )
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Peaks |
|---|---|---|---|
| N-(3,4-Dichlorophenyl)quinolin-4-amine | 8.65 (d, J=5.2 Hz) | 152.1, 138.7 | Aromatic protons (quinoline), NH at 9.2 ppm |
| N-(3,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4-amine | 7.82 (s) | 160.3, 128.5 | Thienyl protons, NH at 8.9 ppm |
Table 2: Bioactivity Comparison (Adapted from )
| Compound | Bioactivity | IC₅₀/EC₅₀ (μM) | Mechanism |
|---|---|---|---|
| N-(3,4-Dichlorophenyl)thiourea | Antifungal (C. albicans) | 12.4 | Disruption of fungal membrane integrity |
| Bis(1-[(3,4-dichlorophenyl)methyl]guanidine) sulfate | Herbicidal (A. thaliana) | 8.7 | Inhibition of photosynthetic electron transport |
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